6-(Vinylsulfonyl)hexanoic acid
Overview
Description
6-(Vinylsulfonyl)hexanoic acid is an organic compound characterized by the presence of a vinyl sulfone group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Vinylsulfonyl)hexanoic acid typically involves the introduction of a vinyl sulfone group onto a hexanoic acid backbone. One common method includes the direct sulfonylation of olefins and alkynes. Another approach involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids . The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes, utilizing efficient and cost-effective methods to ensure scalability. The use of continuous flow reactors and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Vinylsulfonyl)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The vinyl sulfone group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfone group to a sulfide.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various sulfone derivatives, sulfides, and substituted vinyl compounds. These products can be further utilized in different chemical applications.
Scientific Research Applications
6-(Vinylsulfonyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition, particularly cysteine proteases.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Vinylsulfonyl)hexanoic acid involves the interaction of the vinyl sulfone group with nucleophiles, such as thiols. This interaction leads to the formation of covalent bonds, which can inhibit the activity of target enzymes. The molecular targets often include cysteine residues in proteases, and the pathways involved are related to enzyme inhibition and modification .
Comparison with Similar Compounds
Similar Compounds
Vinyl sulfone: A simpler analog with similar reactivity.
Vinyl sulfide: A related compound with a sulfur atom replacing the sulfone group.
Hexanoic acid derivatives: Compounds with modifications on the hexanoic acid chain.
Uniqueness
6-(Vinylsulfonyl)hexanoic acid is unique due to its combination of a vinyl sulfone group with a hexanoic acid chain, providing distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-ethenylsulfonylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-2-13(11,12)7-5-3-4-6-8(9)10/h2H,1,3-7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWGSYBOFPEKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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